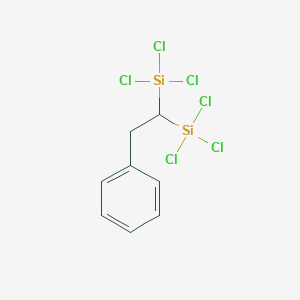
2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane: is an organosilicon compound characterized by the presence of two trichlorosilyl groups attached to a benzylmethane backbone. This compound is known for its high reactivity and unique chemical properties, making it a valuable reagent in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane can be synthesized through the reaction of trichlorosilane with benzylmethane under controlled conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2 + 2 \text{HSiCl}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2(\text{SiCl}_3)_2 ]
Industrial Production Methods: In industrial settings, the production of bis(trichlorosilyl)benzylmethane involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is common to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The trichlorosilyl groups react with water to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides, alcohols, and amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products:
Substitution Reactions: Formation of substituted benzylmethane derivatives.
Oxidation: Formation of oxidized silicon compounds.
Reduction: Formation of reduced silicon compounds.
Hydrolysis: Formation of silanols and hydrochloric acid.
Applications De Recherche Scientifique
Chemistry: 2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with enhanced properties such as hydrophobicity, thermal stability, and mechanical strength.
Biology and Medicine: In biological research, bis(trichlorosilyl)benzylmethane is used for surface modification of biomaterials to improve biocompatibility and reduce biofouling. It is also explored for its potential in drug delivery systems and diagnostic applications.
Industry: The compound is widely used in the production of coatings, adhesives, and sealants. Its ability to modify surfaces makes it valuable in the development of advanced materials for electronics, automotive, and aerospace industries.
Mécanisme D'action
The mechanism of action of bis(trichlorosilyl)benzylmethane involves the reactivity of the trichlorosilyl groups. These groups can undergo various chemical transformations, enabling the compound to act as a versatile reagent in different reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
- Bis(trichlorosilyl)methane
- Bis(trichlorosilyl)ethane
- Bis(trichlorosilyl)propane
Comparison: 2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane is unique due to the presence of the benzylmethane backbone, which imparts distinct chemical properties compared to other bis(trichlorosilyl) compounds. The benzyl group enhances the compound’s reactivity and allows for the formation of more complex structures in synthetic applications.
Propriétés
Numéro CAS |
1922-99-2 |
|---|---|
Formule moléculaire |
C8H8Cl6Si2 |
Poids moléculaire |
373 g/mol |
Nom IUPAC |
trichloro-(2-phenyl-1-trichlorosilylethyl)silane |
InChI |
InChI=1S/C8H8Cl6Si2/c9-15(10,11)8(16(12,13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
FKVMNOZPEYQJLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Key on ui other cas no. |
1922-99-2 |
Synonymes |
2-benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















